5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one
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Overview
Description
5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyranoquinoline core, substituted with a phenyl group and a trimethoxybenzylidene moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable pyranoquinoline precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable purification techniques, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide
- 3-phenyl-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 5-phenyl-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
Uniqueness
Compared to similar compounds, 5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one stands out due to its unique pyranoquinoline core and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H23NO5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(3Z)-5-phenyl-3-[(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C28H23NO5/c1-31-22-15-24(33-3)23(32-2)13-18(22)14-25-28(30)27-21(16-34-25)29-20-12-8-7-11-19(20)26(27)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3/b25-14- |
InChI Key |
XVXDHGFCWUURCL-QFEZKATASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C4=CC=CC=C4N=C3CO2)C5=CC=CC=C5)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(C4=CC=CC=C4N=C3CO2)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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